2-(4-fluorobenzene-6-id-1-yl)pyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
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Overview
Description
2-(4-fluorobenzene-6-id-1-yl)pyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate is a complex organometallic compound that features fluorinated pyridine ligands coordinated to an iridium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, which are key components of this compound, can be achieved through various methods. One common approach involves the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) to produce 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to yield 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The use of continuous flow reactors and advanced fluorination techniques ensures efficient and scalable production of these compounds.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzene-6-id-1-yl)pyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where one ligand is replaced by another. Common reagents for these reactions include halides and organometallic reagents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Halides, organometallic reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyridine ligands, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(4-fluorobenzene-6-id-1-yl)pyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(4-fluorobenzene-6-id-1-yl)pyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate exerts its effects involves the interaction of the iridium center with various molecular targets. The iridium center can facilitate electron transfer processes, enabling catalytic reactions. The fluorinated pyridine ligands contribute to the compound’s stability and reactivity by providing electron-withdrawing effects that modulate the electronic properties of the iridium center .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoropyridine
- 2,6-difluoropyridine
- 3-bromo-2-nitropyridine
Uniqueness
2-(4-fluorobenzene-6-id-1-yl)pyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate is unique due to its combination of fluorinated pyridine ligands and an iridium center. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in catalysis, materials science, and medicinal chemistry .
Properties
Molecular Formula |
C32H20F10IrN4P |
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Molecular Weight |
873.7 g/mol |
IUPAC Name |
2-(4-fluorobenzene-6-id-1-yl)pyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/2C11H7FN.C10H6F2N2.F6P.Ir/c2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10;1-7(2,3,4,5)6;/h2*1-4,6-8H;1-6H;;/q2*-1;;-1;+3 |
InChI Key |
XDBZRSANYSVKPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CN=C(C=C1F)C2=NC=CC(=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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